Methylphenylsilanediol

Description

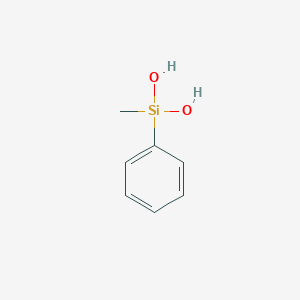

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dihydroxy-methyl-phenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2Si/c1-10(8,9)7-5-3-2-4-6-7/h2-6,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSBUSKLSKHTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C1=CC=CC=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31230-04-3, 34557-89-6 | |

| Record name | Methylphenylsilanediol homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31230-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(methylphenylsilylene)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34557-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8073972 | |

| Record name | Silanediol, methylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3959-13-5 | |

| Record name | 1-Methyl-1-phenylsilanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3959-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylphenylsilanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003959135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanediol, methylphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8073972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylphenylsilanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLPHENYLSILANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K77J04LV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Organosilicon Compounds in Contemporary Chemistry and Materials Science

Organosilicon compounds, characterized by carbon-silicon bonds, form a crucial bridge between traditional organic and inorganic polymers. wiley-vch.dewikipedia.org This dual nature gives rise to a unique set of properties not typically found in conventional carbon-based polymers. wiley-vch.de The silicon-carbon bond is notably stable, and the bond with oxygen in siloxanes is particularly strong, contributing to the thermal stability of these materials. wikipedia.orgscienceinfo.com

The applications of organosilicon compounds are widespread and diverse, ranging from industrial products like sealants, adhesives, and coatings to specialized uses in electronics, biomedical devices, and as reagents in organic synthesis. wiley-vch.dewikipedia.orgsigmaaldrich.com Their inherent properties, such as high gas permeability, low surface energy, and excellent dielectric properties, make them attractive for advanced material design. wiley-vch.de The versatility of organosilicon chemistry allows for the synthesis of polymers with tailored properties by modifying the substituents on the silicon atom. wiley-vch.de

Overview of Silanol Chemistry and Its Role in Polymer Science

Silanols are compounds containing one or more hydroxyl (-OH) groups directly bonded to a silicon atom. fiveable.me These functional groups are pivotal in the synthesis of silicone polymers (polysiloxanes) through condensation reactions. fiveable.mebuffalo.edu During this process, two silanol (B1196071) groups react to form a siloxane bond (Si-O-Si) and a molecule of water. buffalo.edu This fundamental reaction is the basis for the formation of the polysiloxane backbone.

The presence of silanol groups significantly influences the properties and reactivity of silicone polymers. fiveable.me They can enhance adhesion to various substrates and alter the surface properties of materials. fiveable.me The ability of silanols to act as both proton donors and acceptors facilitates the formation of hydrogen bonds, which can act as catalysts for the polycondensation reaction. buffalo.edu The controlled hydrolysis of organosilanes is a common method for producing silanols, which then serve as intermediates in the creation of complex silicone structures. fiveable.menih.gov

Methylphenylsilanediol As a Versatile Building Block in Complex Chemical Architectures

In the context of constructing complex molecular structures, a "building block" is a chemical compound with reactive functional groups that can be used for the modular assembly of larger architectures. wikipedia.org Methylphenylsilanediol fits this description perfectly due to its two hydroxyl groups, which can participate in condensation reactions. cymitquimica.com This allows for its incorporation into polymeric chains and networks.

The term "chemical architecture" refers to the three-dimensional arrangement of atoms and molecules in a material. rsc.org By using well-defined building blocks like this compound, chemists can exert a degree of control over the final structure and, consequently, the properties of the resulting material. wikipedia.orgrsc.org The presence of both a methyl and a phenyl group on the silicon atom of this compound offers a way to fine-tune the properties of the final polymer, such as its thermal stability and refractive index. mdpi.com The amphiphilic nature of this compound, with its hydrophilic silanol (B1196071) groups and hydrophobic methyl and phenyl groups, allows it to interact with a variety of other molecules and surfaces, further expanding its utility as a versatile building block. cymitquimica.com

Methylphenylsilanediol in Polymer Synthesis and Crosslinking

Analytical Techniques for Characterization

The structural confirmation and purity of Methylphenylsilanediol are typically assessed using a combination of spectroscopic and chromatographic methods. butterworth-labs.co.ukijarsct.co.in

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to identify the protons in the methyl and phenyl groups, as well as the hydroxyl protons. ¹³C NMR helps in characterizing the carbon atoms. Crucially, ²⁹Si NMR spectroscopy provides direct information about the silicon environment, allowing for the clear differentiation between the silanediol (B1258837) monomer and its condensation products (siloxanes). nih.govnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy : FTIR is used to identify the key functional groups. A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the O-H stretching in the hydrogen-bonded silanol (B1196071) groups. The presence of Si-O-Si bonds in condensation products can be detected by characteristic absorptions around 1000-1100 cm⁻¹. nih.gov

Chromatography : Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to separate this compound from starting materials, byproducts, and oligomers, thus assessing its purity. ijarsct.co.innih.gov

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and to analyze the structure of its fragments, confirming its identity. nih.gov

Thermal Analysis : Thermogravimetric Analysis (TGA) can be used to study the thermal stability of the compound and its polymers, while Differential Scanning Calorimetry (DSC) helps in determining thermal transitions like melting and glass transition temperatures. google.comgoogleapis.com

Applications of Methylphenylsilanediol and Its Polymers

Role as a Monomer in Polymerization

This compound functions as a key difunctional monomer in condensation polymerization. cymitquimica.com The two hydroxyl groups allow it to form two siloxane bonds, leading to the growth of linear polymer chains. cas.org It can be polymerized with itself (homopolymerization) or with other silanols or alkoxysilanes (copolymerization) to create a wide range of polysiloxanes. researchgate.netcas.org By incorporating this compound into a polymer backbone, properties such as thermal stability, oxidative resistance, radiation resistance, and refractive index can be significantly enhanced compared to standard polydimethylsiloxanes (PDMS). mdpi.comcfmats.com

Precursor for Silicone Polymers

As a precursor, this compound is fundamental to the synthesis of polyphenylmethylsiloxanes (PPMS). researchgate.net These polymers are a step up from common silicones, offering superior performance in extreme conditions. The presence of the phenyl group on the silicon backbone increases the polymer's rigidity, thermal stability, and refractive index. mdpi.com this compound can also be used as a crosslinker, introducing branching points in the polymer network to improve mechanical strength and create thermosetting resins. researchgate.netmdpi.com For instance, it has been used as a crosslinker to impart structural strength in high-performance encapsulants for optoelectronics. mdpi.com

Applications in Organic Synthesis

Beyond polymer chemistry, this compound and related silanols serve as useful reagents in organic synthesis. lookchem.com They can act as coupling agents or as precursors for generating other reactive organosilicon species. cymitquimica.com The silanol (B1196071) moiety can participate in various cross-coupling reactions, and its amphiphilic nature can be beneficial in modifying surfaces or as a surfactant in certain reaction media. cymitquimica.com

Advanced Materials Applications of this compound-Containing Polymers

The polymers derived from this compound possess a unique combination of properties that make them suitable for high-performance applications in materials science and biotechnology.

While direct applications of this compound homopolymers in proteomics are an emerging area, the properties of phenyl-containing polysiloxanes suggest significant potential. The surface chemistry of materials used in proteomics is critical for minimizing non-specific protein adsorption and for creating stable platforms for analytical techniques. Polysiloxanes are known for their low surface energy and biocompatibility. The incorporation of phenyl groups via this compound can be used to fine-tune the surface hydrophobicity.

This tailored surface chemistry is valuable in:

Microarrays and Biosensors : Creating patterned surfaces where specific proteins or antibodies can be immobilized with high fidelity, while background "noise" from non-specific binding is reduced.

Microfluidic Devices : Fabricating "lab-on-a-chip" devices for protein separation and analysis. The controlled surface properties of phenyl-containing silicones can influence electro-osmotic flow and prevent fouling of the microchannels.

Specialty Coatings : Applying thin, protein-repellent coatings to analytical hardware, such as mass spectrometry sample plates or high-performance liquid chromatography (HPLC) columns, to improve analytical sensitivity and reproducibility.

The combination of silicon-oxygen backbones with organic functional groups offers a versatile platform for designing materials that can be further functionalized to meet the specific demands of proteomics research. mdpi.com

Polyphenylmethylsiloxane (PPMS), synthesized using this compound, is a class of high-performance silicone with established applications. datainsightsmarket.com Its enhanced properties compared to standard polydimethylsiloxane (B3030410) (PDMS) have driven its adoption in several key areas. dupont.de

Key Industrial and Consumer Applications:

| Application Area | Product Examples | Key Properties Utilized | Source |

| Aerospace & Automotive | High-temperature hydraulic fluids, lubricants, greases, sealants | High thermal stability, oxidation resistance, wide service temperature range, good lubricity | dupont.deresearchgate.net |

| Electronics | Dielectric fluids, encapsulants for LEDs and solar cells, coatings for integrated circuits | High refractive index, excellent dielectric properties, thermal conductivity, transparency | mdpi.comdatainsightsmarket.com |

| Industrial | Heat transfer fluids, pump fluids for diffusion pumps, anti-foaming agents | Low volatility, high flash point, chemical inertness | dupont.dewikipedia.org |

| Consumer Care | Moisturizers and conditioners in cosmetics | Breathability, non-oily feel, good spreadability | wikipedia.org |

Recent developments in the PPMS market have focused on creating bio-based and more sustainable formulations, as well as customizing solutions for advanced technologies like 5G and flexible electronics. datainsightsmarket.com Companies like Dow, Gelest Inc., and Tianfu Chemical are actively investing in expanding production capacity and developing new applications for these specialized polymers. datainsightsmarket.com The global market for PPMS is projected to grow, driven by the increasing demand for advanced materials with superior thermal and chemical resistance. datainsightsmarket.com

Biological and Environmental Interactions of Methylphenylsilanediol

Formation as a Metabolic and Chemical Breakdown Product of Organosiloxanes

Methylphenylsilanediol has been identified as a product of biotransformation from parent organosiloxane compounds. researchgate.netresearchgate.net Studies involving the administration of specific organosiloxanes, such as 2,6-cis-diphenylhexamethyl-cyclotetrasiloxane, to rats, monkeys, and humans have shown that the parent compound is metabolized, leading to the formation of several breakdown products, including this compound. researchgate.netresearchgate.net This formation is a result of metabolic processes acting on the chemical structure of the organosiloxane. researchgate.netresearchgate.net

The identification of this compound as a metabolite is accomplished through a specific analytical chemistry technique. researchgate.netresearchgate.net Due to their polarity and low volatility, silanols like this compound are not easily analyzed by methods such as gas chromatography. To overcome this, they are converted into more volatile and stable forms through a process called derivatization. wordpress.com

Specifically, this compound is converted into its trimethylsilyl (B98337) (TMS) derivative. researchgate.netresearchgate.net This process involves reacting the this compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen atoms on the hydroxyl groups with a TMS group. wordpress.comnih.gov This derivatization increases the compound's volatility, making it suitable for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govnih.gov The mass spectrometry data of the derivatized metabolite is then compared to that of an authentic, similarly derivatized sample of this compound to confirm its identity. researchgate.netresearchgate.net

In studies of 2,6-cis-diphenylhexamethyl-cyclotetrasiloxane biotransformation, mass fragmentography and mass chromatography were used to unequivocally identify the products. researchgate.netresearchgate.net

Table 1: Identified Biotransformation Products of 2,6-cis-diphenylhexamethyl-cyclotetrasiloxane

| Breakdown Product | Identification Method |

|---|---|

| Dimethylsilanediol | Identified as its trimethylsilyl derivative via GC-MS. researchgate.netresearchgate.net |

| This compound | Identified as its trimethylsilyl derivative via GC-MS. researchgate.netresearchgate.net |

| Trimethylphenylsiloxanediol | Identified as its trimethylsilyl derivative via GC-MS. researchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort.

The formation of this compound from a parent compound like 2,6-cis-diphenylhexamethyl-cyclotetrasiloxane involves the cleavage of chemical bonds within the molecule. The metabolic pathways for many synthetic compounds often involve oxidative reactions catalyzed by cytochrome P450 (CYP) enzymes. dshs-koeln.dehyphadiscovery.com For organosiloxanes, the metabolic process likely involves the cleavage of silicon-carbon (Si-C) or silicon-oxygen (Si-O) bonds.

Possible metabolic routes leading to these breakdown products include:

Oxidative Cleavage: The phenyl group attached to the silicon atom can be a target for oxidative metabolism. Hydroxylation of the phenyl ring is a common metabolic pathway for many compounds. hyphadiscovery.com

Hydrolysis: The Si-O bonds that form the backbone of siloxane polymers can be subject to hydrolysis, breaking the siloxane chain. researchgate.netresearchgate.net

N-dealkylation and Dehydrogenation: While more common in nitrogen-containing compounds, analogous dealkylation or dehydrogenation reactions could occur depending on the specific substituents of the organosiloxane. dshs-koeln.de

The specific enzymes and detailed reaction mechanisms for the biotransformation of many organosiloxanes are an area of ongoing investigation. researchgate.net

Environmental Fate and Persistence Considerations

The environmental fate of this compound is governed by its chemical stability and its interactions with physical, chemical, and biological elements in the environment. As a silanol (B1196071), its behavior is distinct from its parent organosiloxane polymers.

Hydrolysis is a key degradation pathway for many chemical compounds in aqueous environments. nih.gov The stability of a compound against hydrolysis is often dependent on factors like pH, temperature, and the presence of catalysts. specialchem.comnih.gov For silanols and related compounds, the silicon-oxygen bond can undergo further condensation reactions, or the molecule can be degraded. researchgate.net

The rate of hydrolysis is significantly influenced by environmental conditions. nih.govnih.gov

Table 2: Factors Influencing Hydrolytic Stability

| Factor | Influence on Degradation |

|---|---|

| Temperature | Higher temperatures generally increase the rate of hydrolysis. nih.govnih.gov |

| pH | Hydrolysis rates can be pH-dependent, with stability varying in acidic, neutral, or basic conditions. nih.gov Condensation of siloxanes is noted to be rapid in the presence of acidic or basic catalysts. researchgate.net |

| Water Content | The presence of water is essential for hydrolysis; higher water content can accelerate degradation. specialchem.comnih.gov |

| Polymer Structure | The chemical nature of the compound, such as the presence of susceptible functional groups, dictates its inherent stability. specialchem.com |

This table is interactive. Click on the headers to sort.

Silanols are generally more hydrophilic and nonvolatile compared to their parent siloxanes, which affects their partitioning and persistence in aquatic systems. researchgate.net

Microbial activity plays a role in the breakdown of organosiloxanes in environments such as wastewater treatment plants. researchgate.net It is hypothesized that volatile organosilicon compounds (VOSiCs) can be produced in situ in anaerobic digesters through the microbially-mediated hydrolysis of polydimethylsiloxane (B3030410) (PDMS). researchgate.net While the specific microbes and enzymatic pathways involved in PDMS catabolism are not well understood, it is recognized that microbes can produce organic metabolites from the degradation of these compounds. researchgate.netresearchgate.net The resulting silanols are considered relatively labile and environmentally innocuous. researchgate.net Microaerobic conditions have been found to enhance the degradation of both PDMS and subsequent VOSiCs. researchgate.net

Environmental stressors can induce the degradation of chemical compounds through processes like photo-oxidation and hydrolysis. specialchem.comresearchgate.net

UV Radiation: Ultraviolet (UV) radiation from sunlight can provide the energy to break chemical bonds in a polymer or molecule, a process known as photodegradation. specialchem.com This can lead to the generation of free radicals and subsequent oxidative reactions, especially in the presence of air, altering the chemical structure of the compound. researchgate.net For polymers, this often results in chain scission and a reduction in molecular weight. researchgate.net

Ozone: As a strong oxidizing agent, ozone present in the troposphere can react with chemical compounds, leading to their degradation. mdpi.commdpi.com Photochemical reactions involving UV radiation can influence the concentration of tropospheric ozone, which in turn can affect the degradation rates of other pollutants. mdpi.com

Moisture: The presence of moisture is critical for hydrolytic degradation. specialchem.com The combined effect of UV radiation, heat, and moisture can accelerate the breakdown of chemical structures. researchgate.net

Table 3: Effects of Environmental Stressors on Chemical Degradation

| Stressor | Primary Degradation Mechanism | Potential Outcome for this compound |

|---|---|---|

| UV Radiation | Photodegradation, photo-oxidation. researchgate.netspecialchem.com | Cleavage of chemical bonds (e.g., Si-C, C-C), potential for further oxidation. |

| Ozone | Chemical Oxidation. mdpi.com | Oxidation of the phenyl group or other susceptible parts of the molecule. |

| Moisture | Hydrolysis, facilitates other reactions. specialchem.com | Potential for further hydrolysis or condensation reactions. |

This table is interactive. Click on the headers to sort.

The interplay of these environmental factors determines the ultimate persistence and fate of this compound in the environment. nih.gov

Biological Fate and Disposition of this compound

The biological fate and disposition of a chemical compound encompass its journey through a biological system, including absorption, distribution, metabolism, and excretion. For this compound, its physicochemical properties, particularly its hydrophilic nature and low molecular weight, are key determinants of its behavior within an organism.

Diffusion Behavior Across Biological Membranes Due to Hydrophilic Nature

The ability of a molecule to traverse biological membranes is fundamental to its biological activity and disposition. Cell membranes are primarily lipid bilayers, which act as a barrier to polar, or hydrophilic, molecules. The movement of substances across these membranes can occur through passive diffusion, facilitated diffusion, or active transport.

This compound is characterized as a hydrophilic, or water-loving, compound. oecd.org This property is attributed to the presence of two hydroxyl (-OH) groups attached to the silicon atom. The hydrophilic nature of this compound suggests that its ability to diffuse across lipid-rich biological membranes is likely limited. oecd.org Generally, small, uncharged, and lipid-soluble molecules can readily pass through the cell membrane via passive diffusion, following a concentration gradient. conductscience.com Conversely, the polarity of this compound would hinder its direct passage through the lipid core of the membrane.

While the hydrophilic character of this compound restricts its passive diffusion, other transport mechanisms could potentially play a role. However, specific transporters for silanols have not been extensively characterized. It is also worth noting that damage to membranes, for instance by corrosive substances, could potentially enhance the uptake of silanols like this compound. oecd.org

Proposed Elimination Pathways (e.g., Renal Excretion)

The elimination of foreign compounds, or xenobiotics, from the body is a crucial detoxification process. The primary routes of excretion are through the kidneys (renal excretion), the liver (biliary excretion), and the lungs (for volatile compounds).

Given its properties, the most probable elimination pathway for this compound is renal excretion. oecd.org The kidneys are highly efficient at filtering waste products from the blood to form urine. Several factors favor the renal excretion of this compound:

High Water Solubility: The hydrophilic nature of this compound imparts significant water solubility. Water-soluble compounds are readily transported in the blood and can be efficiently filtered by the glomerulus in the kidney. slideshare.net

Low Molecular Weight: this compound has a relatively low molecular weight, which facilitates its passage through the glomerular filtration barrier. oecd.org

Limited Protein Binding (Presumed): While specific data on the plasma protein binding of this compound is not readily available, small hydrophilic molecules often exhibit low levels of binding to plasma proteins. Only the unbound fraction of a drug or compound is available for glomerular filtration.

The process of renal excretion involves three main steps: glomerular filtration, tubular secretion, and tubular reabsorption. slideshare.net this compound is likely filtered at the glomerulus. Its potential for active tubular secretion or passive reabsorption is not well-documented. However, the high water solubility would generally limit passive reabsorption from the renal tubules back into the bloodstream, thus promoting its excretion in the urine. slideshare.net Studies on related silanols have indicated their presence in urine, supporting the role of the kidneys in their elimination. researchgate.net

Analytical Characterization of Methylphenylsilanediol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of Methylphenylsilanediol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the silicon environment in this compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons of the methyl group directly attached to the silicon atom are expected to produce a singlet signal. The chemical shift of these protons is influenced by the electropositive nature of silicon and would typically appear in the upfield region of the spectrum. The protons of the phenyl group will exhibit signals in the aromatic region, typically between 7.0 and 8.0 ppm. The pattern of these aromatic signals can provide information about the substitution on the phenyl ring. The hydroxyl (Si-OH) protons are expected to show a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon of the methyl group will appear as a single peak in the aliphatic region of the spectrum. The carbons of the phenyl group will show multiple signals in the aromatic region (typically 125-150 ppm), with the carbon atom directly bonded to the silicon atom (ipso-carbon) showing a distinct chemical shift compared to the other aromatic carbons. The number and splitting of these signals can confirm the substitution pattern of the phenyl ring.

²⁹Si NMR Spectroscopy: As silicon is the central atom in this compound, ²⁹Si NMR spectroscopy is a particularly valuable tool for its characterization. huji.ac.il The chemical shift of the silicon-29 nucleus is highly sensitive to the nature of the substituents attached to it. For a silanediol (B1258837) like this compound, the silicon atom is bonded to one methyl group, one phenyl group, and two hydroxyl groups. This specific environment will result in a characteristic chemical shift. The chemical shifts for silicon in silanols are influenced by the degree of condensation, with monomeric species like this compound having distinct shifts from their condensed polymeric forms (polysiloxanes). researchgate.netpascal-man.com Generally, the ²⁹Si chemical shifts for organosilanols appear in a specific range that can help to distinguish them from other organosilicon compounds like silanes, siloxanes, and silicates. unige.ch

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Si-CH ₃ | ~0.3 - 0.8 |

| C₆H ₅ | ~7.2 - 7.8 | |

| Si-OH | Variable, broad | |

| ¹³C | Si-C H₃ | ~ -5 - 5 |

| C ₆H₅ (ipso) | ~130 - 140 | |

| C ₆H₅ (ortho, meta, para) | ~128 - 135 | |

| ²⁹Si | Si (CH₃)(C₆H₅)(OH)₂ | ~ -20 to -40 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the bonds within the molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretching: A prominent, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the stretching vibration of the hydroxyl (O-H) groups. The broadness of this peak is a result of intermolecular hydrogen bonding between the silanol (B1196071) molecules.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to one or more sharp bands of variable intensity in the 1400-1600 cm⁻¹ region.

Si-O Stretching: The stretching vibration of the Si-O bond in the Si-OH group typically appears as a strong band in the 800-1000 cm⁻¹ region.

Si-C Stretching: The Si-C stretching vibration for the Si-phenyl group can be found around 1430 cm⁻¹ and for the Si-methyl group around 1260 cm⁻¹. researchgate.net

O-H Bending: The bending vibration of the O-H group may also be observed in the spectrum.

By comparing the obtained IR spectrum with reference spectra of similar compounds, such as diphenylsilanediol, the presence of these key functional groups can be confirmed. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H | Stretching | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3010 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretching | 2850 - 2960 | Medium |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Weak, Sharp |

| Si-O (in Si-OH) | Stretching | 800 - 1000 | Strong |

| Si-C (Phenyl) | Stretching | ~1430 | Medium |

| Si-C (Methyl) | Bending | ~1260 | Strong |

Mass Spectrometry (MS) for Identification and Profiling

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

Due to the polar nature and thermal lability of the hydroxyl groups, direct analysis of this compound by gas chromatography-mass spectrometry (GC-MS) can be challenging. Therefore, derivatization is often employed to convert the polar -OH groups into less polar, more volatile, and more thermally stable groups. A common derivatization technique is trimethylsilylation, where the hydroxyl protons are replaced by trimethylsilyl (B98337) (TMS) groups. nih.gov

The resulting trimethylsilyl derivative of this compound can then be readily analyzed by GC-MS. The mass spectrum of the derivatized compound will show a molecular ion peak corresponding to the mass of the TMS-derivatized molecule. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for TMS derivatives include the loss of a methyl group (M-15), the loss of the entire TMS group, and cleavage of bonds adjacent to the silicon atom. imperial.ac.uk The analysis of these fragment ions helps to confirm the original structure of the molecule and to identify related breakdown products that may have formed during synthesis or degradation.

Mass spectrometry, particularly when coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), is a powerful tool for impurity profiling of this compound. nih.govresearchgate.net This involves the detection, identification, and quantification of any unwanted chemical species present in the sample.

Potential impurities in this compound could arise from various sources, including:

Starting materials: Unreacted starting materials or impurities present in them.

By-products of the synthesis: Molecules formed from side reactions during the manufacturing process.

Degradation products: Compounds formed by the decomposition of this compound, for instance, through condensation of the silanol groups to form siloxanes.

LC-MS is particularly well-suited for analyzing a wide range of impurities without the need for derivatization. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental composition of unknown impurities. asianpubs.org By identifying and quantifying these impurities, the purity of this compound can be accurately assessed, which is crucial for its intended applications.

Chromatographic Separations

Chromatographic techniques are essential for separating this compound from its derivatives, impurities, and reaction mixtures. The choice of chromatographic method depends on the properties of the analytes and the goals of the analysis.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation of silanols. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For silanols, the retention behavior can be influenced by the type of organic modifier in the mobile phase, the pH, and the nature of the stationary phase.

Gas chromatography (GC) can also be used for the analysis of this compound, typically after derivatization to increase its volatility and thermal stability, as mentioned in the mass spectrometry section. The separation in GC is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. The choice of the stationary phase is critical for achieving good separation of the derivatized silanol from other components in the mixture.

These chromatographic methods, when coupled with sensitive detectors like mass spectrometers or UV detectors, provide a robust platform for the qualitative and quantitative analysis of this compound and its related substances.

Gas Chromatography (GC) for Volatile Organosiloxanes

Gas chromatography (GC) is a primary technique for the analysis of volatile organosiloxanes, including potential precursors or degradation products of this compound. Due to the high volatility of many methylsiloxanes, GC offers excellent separation and sensitivity. kuleuven.be

Most analytical methods for these compounds utilize GC with direct injection (DI) or thermal desorption (TD). kuleuven.be However, direct injection can sometimes lead to system contamination, carry-over of analytes between runs, and undesirable side reactions at the injector. nih.gov An alternative approach that mitigates these issues is Headspace Gas Chromatography (HS-GC). kuleuven.benih.gov In HS-GC, the volatile analytes are vaporized in a sealed vial, and a portion of the gas phase (headspace) is injected into the GC system. This process reduces the risk of inlet contamination and carry-over since the analytes are already in the gas phase before entering the instrument. kuleuven.be

Sample preparation is a critical step to ensure accurate quantification and avoid the generation of false positives. For complex matrices, a combination of emulsion breaking, liquid-liquid extraction, and silylation can be employed. Silylation is particularly important as it can prevent the in situ formation of cyclic volatile methylsiloxanes during the GC analysis. nih.gov For isolating GC-elutable siloxanes from higher molecular weight, non-volatile silicone polymers, extraction with a suitable solvent like acetone is an effective method. silicones.eu

GC is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification of the separated compounds. silicones.euresearchgate.net GC-MS is particularly powerful for confirming the presence of specific organosiloxanes in various samples. researchgate.net

Table 1: Comparison of GC Techniques for Volatile Organosiloxane Analysis

| Technique | Principle | Advantages | Disadvantages | Common Applications |

|---|---|---|---|---|

| Direct Injection (DI) GC | The liquid sample is directly injected into the heated GC inlet. | High sensitivity, suitable for trace-level analysis. | Risk of inlet contamination, carry-over, and injector-site reactions. nih.gov | Environmental monitoring, trace analysis in various matrices. nih.gov |

| Headspace (HS) GC | The vapor phase above the sample in a sealed vial is injected. | Reduces matrix effects and inlet contamination; avoids issues with non-volatile components. kuleuven.be | May have higher limits of detection compared to DI. kuleuven.be | Quality control of products with high concentrations of siloxanes, analysis of personal care products. kuleuven.be |

Techniques for Kinetic and Mechanistic Studies

Understanding the reaction kinetics and mechanisms involved in the formation or transformation of this compound is essential for process optimization and control. Advanced analytical techniques, particularly NMR spectroscopy coupled with specific data analysis methods, are employed for these studies.

Variable Time Normalization Analysis (VTNA) using NMR Spectroscopy

Variable Time Normalization Analysis (VTNA) is a powerful kinetic analysis method that simplifies the study of complex reaction profiles, especially those affected by processes like catalyst activation or deactivation. nih.govresearchgate.net This graphical analysis technique utilizes data-rich results from modern reaction monitoring tools like NMR spectroscopy. researchgate.netmanchester.ac.uknih.gov

The core principle of VTNA is the use of a variable normalization of the time scale, which allows for the direct visual comparison of entire concentration profiles from different experiments. manchester.ac.uknih.gov By doing so, the kinetic order of each component in the reaction can be determined from a small number of experiments without the need for complex mathematical modeling. researchgate.netnih.gov This is achieved by transforming the real-time data into a pseudo-time scale based on the concentration of one of the reaction components.

For a reaction's rate law, VTNA allows for the isolation and determination of the exponent (reaction order) for each reactant. The method is robust and can be applied even with experiments that have significant errors or a limited number of data points. manchester.ac.uk It facilitates the rapid extraction of pertinent kinetic information, which is invaluable for the elucidation of reaction mechanisms. researchgate.netmanchester.ac.uknih.gov By monitoring the reaction progress with NMR spectroscopy and applying VTNA, one can gain detailed mechanistic insights into the reactions of silanediols.

Table 3: Principle of Variable Time Normalization Analysis (VTNA)

| Step | Description | Purpose |

|---|---|---|

| 1. Data Acquisition | Monitor the concentration of reactants and products over time using a technique like NMR spectroscopy. | Obtain data-rich concentration profiles for all species of interest. |

| 2. Time Normalization | Create a new, normalized time scale (τ) based on the integral of the concentration of a specific component raised to its determined reaction order. | To linearize the reaction profile and enable comparison between experiments with different initial concentrations. |

| 3. Graphical Analysis | Plot the concentration profiles against the normalized time scale. | When the correct reaction order is used, the profiles from different experiments will overlay, visually confirming the order. manchester.ac.uknih.gov |

| 4. Mechanistic Elucidation | Use the determined reaction orders for all components to build a kinetic model. | To gain a deeper understanding of the reaction mechanism, including the rate-determining step. researchgate.net |

Theoretical and Computational Studies of Methylphenylsilanediol

Computational Chemistry Approaches to Reaction Energetics and Pathways

Computational chemistry methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the energetics and pathways of chemical reactions involving Methylphenylsilanediol. These methods allow for the calculation of thermodynamic and kinetic parameters, providing a deeper understanding of reaction mechanisms that can be difficult to probe experimentally.

The condensation of silanols, the fundamental reaction in the formation of polysiloxanes from this compound, can be studied using DFT to map out the potential energy surface of the reaction. This involves identifying transition states and intermediates to determine the activation energies and reaction enthalpies. For instance, DFT calculations can be employed to investigate the acid- or base-catalyzed condensation of this compound, revealing the role of the catalyst in lowering the energy barrier for the formation of a siloxane bond.

A review of the kinetics of alkoxysilane and organoalkoxysilane polymerization highlights that computational chemistry is used to model and understand these complex reactions nih.gov. Both ab initio and DFT methods, sometimes in combination with molecular dynamics (MD) or Monte Carlo (MC) methods, are employed to study reaction mechanisms nih.gov. While a specific DFT study on the reaction energy profile of this compound condensation was not found in the provided search results, the general applicability of these methods to silanol (B1196071) condensation is well-established. For example, DFT has been used to study the condensation products of other complex molecules, indicating its utility for similar analyses of this compound researchgate.net.

Table 1: Computational Methods for Studying Reaction Energetics

| Computational Method | Information Obtained | Relevance to this compound |

| Density Functional Theory (DFT) | Reaction energy profiles, activation energies, transition state geometries, reaction enthalpies. | Elucidating the mechanism and energetics of condensation reactions. |

| Ab initio methods | Similar to DFT, often used for benchmarking. | Providing high-accuracy data for key reaction steps. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of reacting molecules, solvent effects. | Understanding the role of the reaction environment on condensation pathways. |

Computational studies are crucial for investigating the catalytic cycles involved in the polymerization of this compound and for identifying the active species that drive the reaction. Catalysts, such as acids, bases, or transition metal complexes, can significantly influence the rate and selectivity of the polycondensation reaction.

Theoretical modeling can be used to explore the interaction of this compound with different catalysts. By calculating the structures and energies of catalyst-substrate complexes and transition states, researchers can map out the entire catalytic cycle. This allows for the identification of the rate-determining step and the nature of the active catalytic species. For example, in a base-catalyzed condensation, computational models can show how the catalyst deprotonates a silanol group, forming a more nucleophilic silanolate anion that then attacks another silanol molecule.

While specific computational studies on the catalytic cycles of this compound polymerization were not explicitly detailed in the search results, the general approach is widely used in catalysis research. For instance, computational studies have been used to investigate transition metal-catalyzed polymerization of other monomers, providing a framework for how such studies could be applied to this compound organic-chemistry.org. The kinetics of alkoxysilane polymerization are known to be controlled by factors such as catalysts, and computational chemistry is a key tool for understanding these effects nih.govmdpi.com.

Modeling of this compound Molecular Structure and Interactions

Molecular modeling, particularly molecular dynamics (MD) simulations, provides a powerful method to investigate the three-dimensional structure of polymers derived from this compound and the non-covalent interactions that govern their properties. These simulations can model the behavior of polymer chains in various environments, offering insights into their conformation, packing, and intermolecular forces.

In MD simulations of poly(methylphenylsiloxane), the polymer chains are represented by a collection of atoms interacting through a defined force field. By solving the classical equations of motion, the simulation tracks the positions and velocities of all atoms over time, generating a trajectory that reveals the dynamic behavior of the polymer. This allows for the analysis of various structural properties, such as:

Radial Distribution Functions: These functions describe the probability of finding an atom at a certain distance from another atom, providing information about the local packing and intermolecular distances.

Intermolecular Interactions: The simulations can quantify the strength and nature of interactions between polymer chains, including van der Waals forces and pi-pi stacking interactions between the phenyl groups.

Several studies have utilized MD simulations to investigate the structure and dynamics of polysiloxanes containing phenyl groups rsc.orgnih.gov. These studies show that the incorporation of phenyl groups significantly influences the microscopic properties of the polymer, such as chain dynamics and relaxation rsc.org. The phenyl groups can lead to a more ordered and rigid intrachain structure rsc.org.

Theoretical Investigations of Polymerization Mechanisms

Theoretical investigations play a crucial role in understanding the complex mechanisms of polymerization, including those involving this compound. Computational chemistry can be used to explore different potential reaction pathways and to calculate the kinetic parameters associated with each step.

While the polycondensation of silanols is a primary route to polysiloxanes, this compound could potentially be incorporated into polymers through radical copolymerization if it were modified with a vinyl group. Theoretical studies of radical copolymerization provide a framework for understanding the kinetics and predicting the composition of the resulting copolymer.

The reactivity of monomers in radical copolymerization is often described by reactivity ratios (r1 and r2), which quantify the preference of a growing polymer radical to add a monomer of its own kind versus the other monomer. Computational methods, such as DFT, can be used to calculate these reactivity ratios by determining the activation energies for the different propagation steps.

Studies on the emulsion copolymerization of vinyl acetate (B1210297) and vinyl alkoxysilanes have shown that DFT calculations can be used to determine the reactivity ratios of the monomers rsc.orgrsc.org. These theoretical calculations can help explain experimental observations, such as the inhibition of polymerization at certain monomer concentrations rsc.org. While not specific to a vinyl-functionalized this compound, these studies demonstrate the power of theoretical approaches in understanding the radical copolymerization behavior of silane-containing monomers. The radical addition reactions of alkenylsilanes have also been a subject of study, providing further foundational knowledge in this area rsc.org.

Prediction of Polymer Properties from Molecular Simulations

A significant advantage of molecular simulations is their ability to predict the macroscopic properties of polymers based on their molecular structure. By simulating the behavior of a representative sample of polymer chains, it is possible to calculate various physical and mechanical properties of the bulk material.

For polymers derived from this compound, MD simulations can be used to predict a range of important properties:

Glass Transition Temperature (Tg): The Tg is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. In MD simulations, the Tg can be estimated by monitoring the change in specific volume or the mobility of the polymer chains as a function of temperature researchgate.netchemrxiv.orgmdpi.com. Studies on polysiloxanes have shown that the incorporation of phenyl groups increases the glass transition temperature researchgate.net.

Mechanical Properties: MD simulations can be used to perform "virtual" mechanical tests on polymer models. By applying a simulated strain to the system and measuring the resulting stress, it is possible to calculate mechanical properties such as Young's modulus, tensile strength, and elongation at break aimspress.comicm.edu.pl. These simulations can reveal how the molecular structure, such as the presence of phenyl groups, influences the mechanical response of the material.

Thermal Stability: While direct simulation of thermal decomposition is complex, MD simulations can provide insights into the initial stages of thermal degradation by examining bond dissociation energies and the stability of the polymer structure at elevated temperatures.

Molecular dynamics simulations have been successfully employed to study the structure-property relationships of high-phenyl polysiloxanes, demonstrating that simulation results can provide a reasonable interpretation of experimental data and even predict material properties to some extent nih.gov.

Table 2: Predicted Properties of Phenyl-Containing Polysiloxanes from Molecular Simulations

| Property | Simulation Method | Key Findings |

| Glass Transition Temperature (Tg) | Molecular Dynamics (MD) | The presence of phenyl groups increases the Tg of polysiloxanes. researchgate.net |

| Mechanical Properties | Molecular Dynamics (MD) | Phenyl groups can enhance the rigidity and strength of the polymer matrix. aimspress.comicm.edu.pl |

| Chain Dynamics | Molecular Dynamics (MD) | Phenyl groups can slow down the chain dynamics and relaxation of polysiloxanes. rsc.org |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Methylphenylsilanediol with high purity, and how can reproducibility be ensured?

- Methodology :

- Use catalytic oxidation of silanes (e.g., [MnBr(CO)₅] as a precatalyst) with water under controlled temperature (25–80°C) and inert atmosphere .

- Confirm purity via HPLC (≥99% purity threshold) and characterize using ¹H/¹³C NMR and FTIR to verify hydroxyl (-OH) and siloxane (Si-O) functional groups .

- Document reaction parameters (solvent, catalyst loading, reaction time) in the main manuscript, with raw spectral data in supplementary materials to enable replication .

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via TGA (thermal stability up to 250°C) and HPLC (quantify hydrolytic byproducts like siloxanes) .

- Compare experimental vapor pressure (0.0±0.5 mmHg at 25°C) with computational predictions (e.g., COSMO-RS) to identify discrepancies in thermodynamic models .

Q. What analytical techniques are optimal for distinguishing this compound from structurally similar silanols?

- Methodology :

- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (154.2386 g/mol) and X-ray crystallography to resolve spatial conformation (e.g., bond angles at Si-O) .

- Cross-validate with dynamic light scattering (DLS) to assess aggregation behavior in polar solvents, which differs from non-hydroxylated silanes .

Advanced Research Questions

Q. How can rotational isomerism in this compound be experimentally resolved, and what implications does this have for its reactivity?

- Methodology :

- Perform variable-temperature NMR (−50°C to 80°C) to detect rotational barriers around the Si-C bond, referencing studies on poly(diorganosiloxane)-αω-diols .

- Pair with DFT calculations (B3LYP/6-311+G(d,p)) to model energy minima and transition states, correlating isomer populations with reaction kinetics in cross-coupling reactions .

Q. What experimental designs address contradictions in reported thermal decomposition pathways of this compound?

- Methodology :

- Replicate conflicting studies under identical conditions (e.g., heating rate 10°C/min in N₂ vs. air) using simultaneous DSC-TGA to decouple oxidative vs. pyrolytic degradation .

- Analyze byproduct profiles via GC-MS and propose mechanistic pathways (e.g., radical vs. ionic intermediates) to reconcile discrepancies .

Q. How can researchers design assays to evaluate the interaction of this compound with biomolecules (e.g., proteins or lipid bilayers)?

- Methodology :

- Use fluorescence quenching assays with bovine serum albumin (BSA) to measure binding constants and molecular docking simulations (AutoDock Vina) to predict binding sites .

- Validate with circular dichroism (CD) to detect conformational changes in secondary structures upon silanol interaction .

Methodological Best Practices

Q. What strategies ensure robust data reporting for this compound in compliance with academic journal standards?

- Guidelines :

- Limit main-text characterization to 5 critical compounds (e.g., novel derivatives), relegating repetitive synthetic protocols to supplementary files .

- Adhere to IUPAC nomenclature and avoid acronyms (e.g., “MPSD”) to prevent ambiguity .

- Cite primary literature (e.g., Chem. Sci. 2023 catalytic studies) rather than commercial databases .

Q. How should researchers handle conflicting LogP values (−0.04980 experimental vs. computational predictions) for this compound?

- Resolution Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.